N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
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Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains an oxazole ring, a five-membered ring with one oxygen and one nitrogen atom. This unique combination of structural motifs makes it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The compound N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide, also known as N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of this compound would depend on its structure and the presence of functional groups.
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its primary targets and mode of action. Given the broad range of biological activities associated with oxazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, the oxazole ring can be prepared in a continuous flow reactor using Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization . This method improves safety and efficiency compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques to modify the oxazole ring.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted oxazoles and indoles, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different positioning of the nitrogen and oxygen atoms.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the five-membered ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is unique due to its combination of an indole and oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHZYIOCINMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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